molecular formula C8H13ClN2O2S B1373062 [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1240528-29-3

[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B1373062
CAS No.: 1240528-29-3
M. Wt: 236.72 g/mol
InChI Key: NUOMUXSGHRMYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl. It is a crystalline solid that is used in various chemical and biological applications. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(aminomethyl)phenylmethanol.

    Sulfonamide Formation: The 3-(aminomethyl)phenylmethanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form [3-(aminomethyl)phenyl]methanesulfonamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. This dual interaction allows the compound to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Aminomethyl)phenyl]methanesulfonamide
  • [3-(Aminomethyl)phenyl]methanesulfonamide sulfate
  • [3-(Aminomethyl)phenyl]methanesulfonamide phosphate

Uniqueness

[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical factors.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-5-7-2-1-3-8(4-7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOMUXSGHRMYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CS(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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